In Vivo Hypnotic Potency: ~10-Fold Increase Over Methaqualone
The target compound (nitromethaqualone) exhibits approximately 10-fold greater hypnotic potency than the parent compound methaqualone. The typical effective hypnotic dose of nitromethaqualone is ~25 mg, whereas methaqualone requires 150–300 mg to achieve equivalent sedative-hypnotic effects [1][2]. This potency shift is attributed to the electron-withdrawing nitro group enhancing binding affinity at the GABA-A receptor transmembrane site, consistent with the broader observation that electron-withdrawing substituents on the N3-phenyl ring increase positive allosteric modulatory activity in this series [3].
| Evidence Dimension | Effective hypnotic dose (human, oral) |
|---|---|
| Target Compound Data | ~25 mg (nitromethaqualone) |
| Comparator Or Baseline | Methaqualone: 150–300 mg hypnotic dose |
| Quantified Difference | ~10-fold lower dose required (higher potency) |
| Conditions | Human oral administration; sedative-hypnotic endpoint |
Why This Matters
A procurement decision to use the parent methaqualone instead of CAS 1788-94-9 will yield a ~10-fold underestimation of potency in any GABA-A receptor modulation assay, rendering dose-response comparisons invalid across the quinazolinone series.
- [1] Wikipedia. Nitromethaqualone. Citing primary pharmacological data. Accessed 2026-05-06. View Source
- [2] Erowid Methaqualone Vault. Oral Methaqualone Dosages. Threshold 75 mg, Light 150 mg, Common 300 mg. View Source
- [3] Kim, J. J.; Gharpure, A.; Teng, J.; Zhuang, Y.; Howard, R. J.; Zhu, S.; Novick, P. A.; Walsh, R. M. Jr; Lindahl, E.; Hibbs, R. E. Structural Insights into GABAA Receptor Potentiation by Quaalude. Nat. Commun. 2024, 15, 5244. DOI: 10.1038/s41467-024-49471-y. View Source
